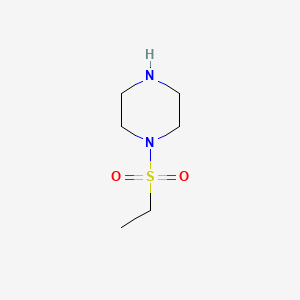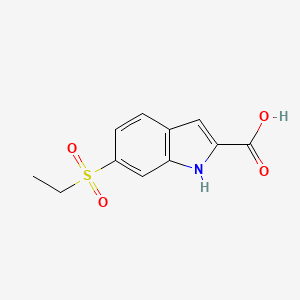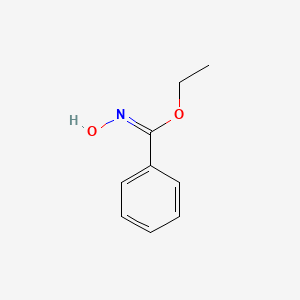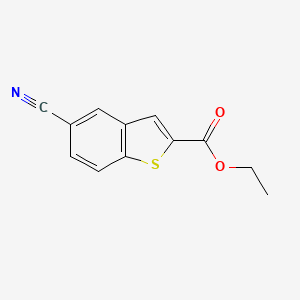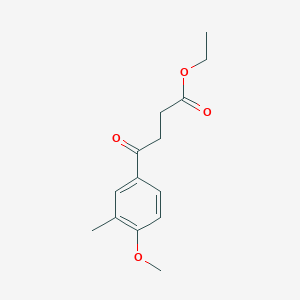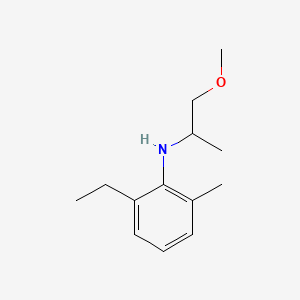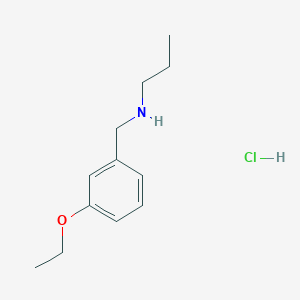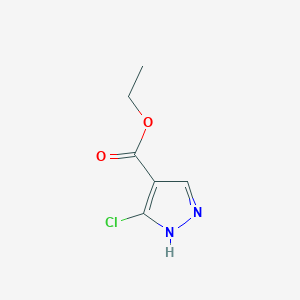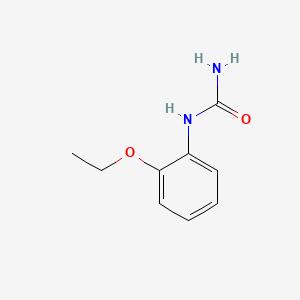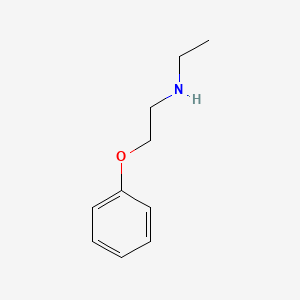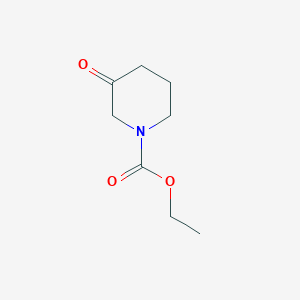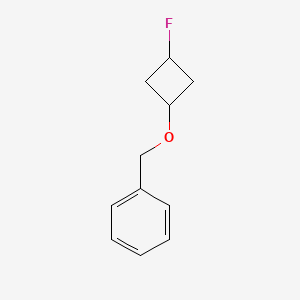
((3-Fluorocyclobutoxy)methyl)benzene
Übersicht
Beschreibung
“((3-Fluorocyclobutoxy)methyl)benzene” is a complex chemical compound with the CAS Number: 1427501-98-1 . It has a molecular weight of 180.22 and its IUPAC name is (3-fluorocyclobutoxy)methyl)benzene . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H13FO . The InChI code for this compound is 1S/C11H13FO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 .Physical And Chemical Properties Analysis
The compound this compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 180.22 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Fluorescence and Photostability
The simplest aromatic hydrocarbon, benzene, is fundamental in constructing π-conjugated systems used in fluorescent dyes and luminescent materials for imaging applications and displays. Its enhanced spectroscopic signal is pivotal. For example, 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, a novel green fluorophore architecture, demonstrates high fluorescence emission, photostability, and is both water-soluble and solvent- and pH-independent. This compound, with quantum yields of Φ=0.67 and a Stokes shift of 140 nm in water, represents a significant departure from conventional flat and rigid molecular designs, showcasing the potential for benzene-based compounds in advanced fluorescence applications (Beppu et al., 2015).
Chemical Structure and Stability
In a study of bis(p-fluorophenyl)methyl cation bearing a benzene ligand, X-ray analysis revealed a symmetrical structure (10-C-5) with identical C-O distances. The study demonstrated the sensitivity of carbocations with benzene ligands to electronic effects on the central carbon atom. This insight into the chemical structure and stability of benzene derivatives is crucial for understanding and manipulating the properties of similar compounds in various scientific applications (Akiba et al., 2005).
Antimicrobial Properties
Benzene derivatives have shown significant antimicrobial properties. For instance, (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, with various substitutions on the benzene ring, exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. The activity of these compounds was often better than that of reference drugs, highlighting the potential of benzene-based compounds in developing new antimicrobial agents (Liaras et al., 2011).
Crystal Structure Formation
Fluorine substitution on benzene can influence its crystal structure formation. A study on 1,3,5-tris(2-fluoro-2-methylpropionylamino)benzene showed how fluorine side-group substitution affects the common columnar packing motif of benzene tricarboxamides. This substitution leads to changes in molecular polarity and can significantly alter the supramolecular aggregation, from triple helical NH⋯OC hydrogen bond networks to a two-dimensional pattern, influencing material properties (Zehe et al., 2014).
DNA Methylation and Benzene Exposure
Benzene exposure can affect DNA methylation patterns. A study showed increased promoter methylation levels of ERCC3, a key player in nucleotide excision repair, in benzene-exposed workers. Specific CpG sites in ERCC3 were notably affected, suggesting that DNA methylation changes could be a mechanism in benzene-induced hematotoxicity and other health effects (Zheng et al., 2017).
Eigenschaften
IUPAC Name |
(3-fluorocyclobutyl)oxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPYBWZEJWZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735922 | |
| Record name | {[(3-Fluorocyclobutyl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262278-65-8 | |
| Record name | {[(3-Fluorocyclobutyl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


